

# Efficacy of 161Tb-PNT6555: A Comparative Guide to a Novel Radiopharmaceutical

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel radiopharmaceutical, 161Tb-**PNT6555**, with alternative therapies. It is designed to offer an objective overview of its performance, supported by preclinical and clinical data, to aid in research and development decisions.

## **Executive Summary**

161Tb-**PNT6555** is an investigational radiopharmaceutical that targets Fibroblast Activation Protein (FAP), a protein highly expressed in the tumor microenvironment of numerous cancers. [1][2] Preclinical studies have demonstrated its potential as a potent anti-cancer agent. This guide will compare its efficacy with its FAP-targeting counterparts, 177Lu-**PNT6555** and 225Ac-**PNT6555**, as well as with established PSMA-targeting radiopharmaceuticals, 177Lu-PSMA-617 and 225Ac-PSMA-617, which are used in the treatment of prostate cancer.

#### **Comparative Efficacy Data**

The following tables summarize the available quantitative data from preclinical and clinical studies to facilitate a clear comparison of the efficacy of 161Tb-**PNT6555** and its alternatives.

## Table 1: Preclinical Efficacy of FAP-Targeting Radiopharmaceuticals



| Radiopharmac<br>eutical | Tumor Model                                                                      | Key Efficacy<br>Endpoints | Results                                                                  | Citations |
|-------------------------|----------------------------------------------------------------------------------|---------------------------|--------------------------------------------------------------------------|-----------|
| 161Tb-PNT6555           | HEK-mFAP<br>tumor-bearing<br>mice                                                | Median Survival           | 95.5 days (15<br>MBq dose) vs.<br>35 days (control)                      | [1]       |
| Long-term<br>Survival   | 100% survival at<br>study endpoint<br>(~100 days) with<br>30 and 60 MBq<br>doses | [1][2]                    |                                                                          |           |
| Tumor Growth<br>Delay   | Significant, dose-<br>dependent delay<br>at all dose levels                      | [2]                       | _                                                                        |           |
| 177Lu-PNT6555           | HEK-mFAP<br>tumor-bearing<br>mice                                                | Tumor Growth<br>Delay     | Greatest tumor growth delay compared to 177Lu-PNT6952 and 177Lu- PNT6522 | [3]       |
| Animal Survival         | Highest animal survival compared to other 177Lu-DOTA-FAPIs                       | [3]                       |                                                                          |           |
| 225Ac-PNT6555           | HEK-mFAP<br>tumor-bearing<br>mice                                                | Animal Survival           | 80% survival at optimal doses                                            | [2][3]    |
| Tumor Growth<br>Delay   | Delayed tumor<br>growth for 65<br>days at a 50 kBq<br>dose                       | [4]                       |                                                                          |           |



Table 2: Clinical Efficacy of PSMA-Targeting Radiopharmaceuticals in Metastatic Castration-

**Resistant Prostate Cancer (mCRPC)** 

| Radiopharmaceutic<br>al                             | Key Efficacy<br>Endpoints     | Results                          | Citations |
|-----------------------------------------------------|-------------------------------|----------------------------------|-----------|
| 177Lu-PSMA-617                                      | Overall Survival (OS)         | Median OS: 13.7 -<br>15.3 months | [5]       |
| ≥50% PSA Decline                                    | 40% - 46% of patients         | [5]                              |           |
| Radiographic<br>Progression-Free<br>Survival (rPFS) | Median rPFS: 8.7 months       |                                  | _         |
| 225Ac-PSMA-617                                      | Overall Survival (OS)         | Median OS: 18<br>months          | [6]       |
| Progression-Free<br>Survival (PFS)                  | Median PFS: 8 months          | [6]                              |           |
| ≥50% PSA Decline                                    | 62.1% - >50% in 9/10 patients | [6]                              | _         |
| Disease Control Rate<br>(Molecular Response)        | 61.1%                         | [6]                              | _         |

### **Experimental Protocols**

This section details the methodologies for key experiments cited in the preclinical and clinical evaluation of these radiopharmaceuticals.

#### **Preclinical Studies (161Tb-PNT6555)**

 Tumor Model: Studies utilized mice xenografted with human embryonic kidney (HEK) cells engineered to express mouse FAP (HEK-mFAP).[2][7][8] The animal care and use committee at the respective institution approved the protocol.[7][8]



- Radiolabeling: PNT6555 was labeled with 161Tb, 177Lu, or 225Ac. The radioligands were prepared by heating the precursor with the respective radionuclide.[8]
- Biodistribution Studies: Tumor-bearing mice were injected intravenously with the radioligand.
  At designated time points, blood and various tissues were collected, weighed, and the
  radioactivity was measured to determine the percentage of injected dose per gram (%ID/g).
   [8]
- Imaging Studies: Small-animal Positron Emission Tomography/Computed Tomography (PET/CT) was performed for 68Ga-labeled compounds, and Single Photon Emission Computed Tomography (SPECT) imaging was used for 177Lu-labeled compounds to visualize tumor uptake and biodistribution.[8]
- Efficacy Studies: Mice with established HEK-mFAP tumors were administered a single intravenous injection of the radiopharmaceutical at varying doses (e.g., 15, 30, and 60 MBq for 161Tb-PNT6555).[1][2] Tumor dimensions and body weights were measured weekly. The primary endpoints were tumor growth delay and overall survival.[2][8]

#### **Clinical Trials (PSMA-Targeting Radiopharmaceuticals)**

- Patient Population: Patients with metastatic castration-resistant prostate cancer (mCRPC)
  who had progressed on prior therapies.[5][6] Eligibility often required a positive PSMA
  PET/CT scan.[5]
- Treatment Regimen:
  - 177Lu-PSMA-617: Typically administered at a dose of 7.4 GBq every 6 weeks for up to 6 cycles.
  - 225Ac-PSMA-617: Dosing varied, with one study using 100 KBq/Kg body weight at 8week intervals for up to 3 cycles.[6]
- Efficacy Assessment:
  - Biochemical Response: Assessed by measuring the decline in serum Prostate-Specific Antigen (PSA) levels.[5][6]



- Radiographic Response: Evaluated using imaging modalities like PET/CT based on criteria such as PERCIST.[6]
- Safety Assessment: Monitored through regular physical examinations, vital signs, and laboratory tests (hematologic, kidney, and liver function). Adverse events were graded according to the Common Terminology Criteria for Adverse Events (CTCAE).[6]

#### **Visualizing Mechanisms and Workflows**

The following diagrams illustrate the signaling pathways targeted by these radiopharmaceuticals and a typical experimental workflow.



Click to download full resolution via product page

FAP Signaling Pathway in Cancer Cells.





Click to download full resolution via product page

PSMA Signaling Pathway in Prostate Cancer.





Click to download full resolution via product page

Preclinical Experimental Workflow for 161Tb-PNT6555.



#### **Discussion and Future Directions**

The preclinical data for 161Tb-**PNT6555** are promising, demonstrating significant anti-tumor efficacy and a dose-dependent survival benefit in a FAP-expressing tumor model.[1][2] Its performance appears comparable, and in some instances superior, to other **PNT6555** radioconjugates in these early studies.[2][3] The use of Terbium-161 is of particular interest due to its decay properties, which include the emission of both beta particles and a substantial number of conversion and Auger electrons, potentially offering a therapeutic advantage over isotopes like Lutetium-177.

In comparison to the clinically established PSMA-targeted therapies, 161Tb-**PNT6555** targets a different, and potentially broader, range of cancers due to the widespread expression of FAP in the stroma of many epithelial tumors.[1] While direct clinical comparisons are not yet possible, the preclinical efficacy of 161Tb-**PNT6555** suggests it could be a valuable therapeutic option for a variety of solid tumors.

Future research should focus on the clinical translation of 161Tb-**PNT6555**. A first-in-human study, similar to the "FRONTIER" trial for 177Lu-**PNT6555**, would be a critical next step to evaluate its safety, dosimetry, and preliminary efficacy in patients with FAP-positive cancers.[9] Further preclinical studies could also explore combination therapies, for instance with immunotherapy, to potentially enhance its anti-tumor effects.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Preclinical Development of PNT6555, a Boronic Acid-Based, Fibroblast Activation Protein-α (FAP)-Targeted Radiotheranostic for Imaging and Treatment of FAP-Positive Tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]



- 5. ascopubs.org [ascopubs.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. ASCO American Society of Clinical Oncology [asco.org]
- To cite this document: BenchChem. [Efficacy of 161Tb-PNT6555: A Comparative Guide to a Novel Radiopharmaceutical]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12385667#efficacy-of-161tb-pnt6555-as-a-novel-radiopharmaceutical]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com